Ethyl 4-[methyl(phenyl)amino]benzoate
Description
Properties
CAS No. |
158833-49-9 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
ethyl 4-(N-methylanilino)benzoate |
InChI |
InChI=1S/C16H17NO2/c1-3-19-16(18)13-9-11-15(12-10-13)17(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
InChI Key |
OHDMELASUIKEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 4-[methyl(phenyl)amino]benzoate
Detailed Synthetic Procedures
Synthesis via Condensation of Ethyl p-Aminobenzoate, Trimethyl Orthoformate, and N-Methylaniline
-
- Ethyl p-aminobenzoate: 16.5 g (approx. 0.1 mol)
- Trimethyl orthoformate: 16.5 g
- N-methylaniline: 16.8 g
- Petroleum ether: 60 mL (solvent)
- Glacial acetic acid: 0.9 g (catalyst)
-
- 150 mL three-necked flask equipped with magnetic stirrer, dropping funnel, water separator, and thermometer.
- Cooling system maintaining -5 °C on the water separator outer wall.
-
- Combine ethyl p-aminobenzoate, trimethyl orthoformate, and N-methylaniline in the flask with petroleum ether.
- Stir and gradually raise temperature to 50 °C.
- Add glacial acetic acid dropwise over 15 minutes.
- Maintain reaction at 50 °C for 0.6 hours, then increase to 65 °C for an additional 0.6 hours.
- Continuously separate the water formed in the reaction via the water separator.
- After completion, remove solvent under vacuum.
- Add 60 mL toluene and cool to 40 °C.
- Wash the organic layer successively with:
- Hydrochloric acid aqueous solution (pH=2), three times, 50 mL each.
- 0.6 mol/L sodium bicarbonate aqueous solution, 30 mL, adjusting pH to 8.
- Distilled water, three times, 40 mL each.
- Purify product by vacuum distillation at approximately 125 °C.
-
- Yield: 98%
- Purity: Chromatic value 26 Hazen (indicative of color quality)
- Product: Pale yellow viscous liquid, identified as N-(4-ethoxycarbonylphenyl)-N'-methyl-N'-phenyl formamidine
Alternative Industrial-Scale Synthesis
-
- Ethyl p-aminobenzoate: 165 g (1 mol)
- N-methylaniline: 117.7 g (1.1 mol)
- p-Toluenesulfonic acid: 10 g (catalyst)
- Formic acid (85% content): 59.53 g (1.1 mol)
- Toluene: 200 mL (solvent)
-
- Reaction flask: 1000 mL
- Stirring and warming to 50–60 °C for 2 hours
- Dropwise addition of formic acid
- Heating to reflux with continuous removal of water formed (Dean-Stark apparatus)
- Reaction time: approximately 5 hours until no water is collected
-
- Distillation under atmospheric pressure to recover toluene
- Vacuum distillation to isolate product
-
- Yield: 93%
- Purity: 99.4%
- Product: N-(4-ethoxycarbonylphenyl)-N'-methyl-N'-phenyl formamidine as a pale yellow viscous liquid
Reaction Scheme Summary
| Step | Reactants / Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl p-aminobenzoate + Trimethyl orthoformate + N-methylaniline, Acetic acid catalyst, 50–65 °C, petroleum ether solvent | Intermediate (N-(4-ethoxycarbonylphenyl)-N'-methyl-N'-phenyl formamidine) | ~98 | Water removal critical; solvent washes for purification |
| 2 | Industrial scale: Ethyl p-aminobenzoate + N-methylaniline + p-toluenesulfonic acid + formic acid, reflux in toluene | Same intermediate | 93 | Dean-Stark water removal; vacuum distillation purification |
Reaction Analysis and Considerations
Reaction Types
- Condensation Reaction: Formation of the formamidine intermediate involves condensation between the amino group of ethyl p-aminobenzoate and the orthoformate derivative, followed by reaction with N-methylaniline.
- Water Removal: The reaction equilibrium is driven forward by continuous removal of water, often using a Dean-Stark apparatus.
- Acid Catalysis: Catalysts such as glacial acetic acid or p-toluenesulfonic acid facilitate the condensation process.
Purification Techniques
- Solvent Extraction: Washing with acidic and basic aqueous solutions removes impurities.
- Vacuum Distillation: Final purification step to obtain high-purity product with controlled boiling points (~125 °C under vacuum).
Physical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Weight | 282.34 g/mol |
| Boiling Point | 188 °C (0.1 Torr) |
| Density (predicted) | 1.05 g/cm³ |
| Solubility | Slightly soluble in chloroform and ethyl acetate |
| pKa (predicted) | 6.94 |
| Water Solubility | 34.7 mg/L at 20 °C |
Summary and Recommendations
The preparation of this compound is efficiently achieved via condensation of ethyl p-aminobenzoate with trimethyl orthoformate and N-methylaniline under acid catalysis, with water removal to drive the equilibrium. Industrial methods utilize formic acid and p-toluenesulfonic acid as catalysts in toluene solvent under reflux conditions, achieving high yields and purity. The process requires careful temperature control, efficient removal of water, and purification through aqueous washes and vacuum distillation.
These preparation methods are well-established and reproducible, with yields typically exceeding 90%. The product's physicochemical properties support its handling and purification via distillation techniques.
Chemical Reactions Analysis
Ethyl 4-[methyl(phenyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, leading to different derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include hydrochloric acid, sodium bicarbonate, and various solvents.
Scientific Research Applications
Ethyl 4-[methyl(phenyl)amino]benzoate is used in various scientific research applications:
Chemistry: It is used as a UV absorber in different chemical formulations.
Biology: Its UV absorption properties make it useful in biological studies involving UV radiation.
Medicine: It is explored for potential medical applications due to its chemical properties.
Industry: Widely used in the production of polyurethane, adhesives, and foams to enhance UV resistance.
Mechanism of Action
The compound exerts its effects by absorbing UV radiation, preventing it from penetrating and damaging the material it is incorporated into. The molecular structure allows it to absorb UV radiation effectively, converting it into less harmful energy forms .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
Substituent Complexity: The methyl(phenyl)amino group in the target compound enhances steric bulk compared to simpler phenylamino derivatives (e.g., Ethyl 4-(phenylamino)benzoate) . Fluorinated analogues (e.g., hexafluoro derivatives) exhibit improved metabolic stability and lipophilicity, making them suitable for high-resolution crystallography and drug delivery .
Synthetic Efficiency :
- Condensation reactions using iodonium salts (e.g., Method A in ) achieve higher yields (71%) compared to traditional arylation methods (~65%) .
- Sulfur-containing derivatives (e.g., sulfanyl or thiazole groups) require specialized coupling agents, often with unreported yields .
Table 2: Comparative Physicochemical Data
Key Findings:
- Bioactivity : Substituted thiazole and benzimidazole derivatives (e.g., compounds from and ) demonstrate enhanced antimicrobial and anticancer activity compared to the parent compound .
Crystallographic and Spectroscopic Analysis
- NMR: The methyl(phenyl)amino group in the target compound shows distinct aromatic proton splitting (δ 7.2–7.8 ppm) in ¹H NMR, differing from simpler ethyl benzoates (δ 6.8–7.5 ppm) .
- X-ray Crystallography : Fluorinated derivatives (e.g., ) are often analyzed using SHELX software for high-resolution structural determination, highlighting the role of fluorine in stabilizing molecular conformations .
Biological Activity
Ethyl 4-[methyl(phenyl)amino]benzoate, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention in various biological studies due to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula: CHNO
- Molecular Weight: 255.31 g/mol
- IUPAC Name: Ethyl 4-((methyl(phenyl)amino)methylene)benzoate
This compound is notable for its functional groups which contribute to its biological activity, particularly the amino and ester functionalities.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. In vitro studies demonstrated that these compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance, one study reported that derivatives showed potent activity against DPPH and ABTS free radicals, indicating their potential as antioxidant agents .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In a comparative study, it was found to be more active against Gram-positive bacteria compared to Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial species .
3. Enzyme Inhibition
This compound has shown potential as an inhibitor of several key enzymes:
- Acetylcholinesterase (AChE): It exhibited moderate inhibitory activity against AChE, which is crucial for neurotransmission and is a target for Alzheimer's disease treatment.
- α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate metabolism, and their inhibition can aid in managing diabetes by slowing glucose absorption .
Case Study: Anticancer Properties
A significant body of research has explored the anticancer potential of this compound derivatives. One study demonstrated that certain analogs exhibited IC values ranging from 5 to 20 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for Ethyl 4-[methyl(phenyl)amino]benzoate, and how can reaction conditions be optimized?
Methodological Answer: this compound is typically synthesized via Schiff base formation or condensation reactions. A representative approach involves:
- Step 1: Reacting 4-aminobenzoic acid derivatives with methyl(phenyl)amine in the presence of a dehydrating agent (e.g., acetic acid or molecular sieves) under reflux conditions .
- Step 2: Esterification of the intermediate using ethanol and a catalyst (e.g., sulfuric acid) .
Optimization Tips: - Temperature Control: Maintain reflux temperatures (70–100°C) to enhance reaction rates while avoiding decomposition.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate high-purity product .
Q. Which spectroscopic techniques are employed for structural characterization of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy:
- IR Spectroscopy: Stretching frequencies at ~1700 cm (C=O ester) and ~1600 cm (C=N imine) .
- Mass Spectrometry: Molecular ion peak at m/z 282.34 (CHNO) confirms molecular weight .
Advanced Research Questions
Q. How can computational methods predict the UV absorption properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations are used to model UV-Vis spectra:
- Software: Gaussian or ORCA with B3LYP/6-31G(d) basis set.
- Key Outputs:
- HOMO-LUMO energy gap (~3.5–4.0 eV) correlates with experimental λ (290–320 nm) .
- Electron transitions involve π→π* (aromatic rings) and n→π* (C=N and C=O groups) .
Validation: Compare computed spectra with experimental UV-Vis data (e.g., absorbance peaks in ethanol at ~305 nm) .
Q. What crystallographic tools and strategies are used for structural analysis of this compound?
Methodological Answer:
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation: Combine NMR, IR, and mass spectrometry to confirm functional groups.
- Crystallographic Validation: Use SCXRD to resolve ambiguities in substituent positions (e.g., para vs. meta substitution) .
- Dynamic NMR: Assess rotational barriers of the methyl(phenyl)amino group if splitting is observed in H NMR .
Q. What are the challenges in refining crystal structures of derivatives using SHELXL?
Methodological Answer: Common issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
